2-(Piperidin-1-yl)-3-(thiophen-2-yl)quinoxalin-6-amine
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Overview
Description
2-(Piperidin-1-yl)-3-(thiophen-2-yl)quinoxalin-6-amine is a synthetic organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound features a piperidine ring and a thiophene ring, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-yl)-3-(thiophen-2-yl)quinoxalin-6-amine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoxaline Core: Starting with a benzene-1,2-diamine and a 1,2-dicarbonyl compound to form the quinoxaline core.
Introduction of the Piperidine Ring: Reacting the quinoxaline core with piperidine under suitable conditions.
Attachment of the Thiophene Ring: Using a thiophene derivative to introduce the thiophene ring at the desired position.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-1-yl)-3-(thiophen-2-yl)quinoxalin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce reduced quinoxaline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biological studies.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Piperidin-1-yl)-3-(thiophen-2-yl)quinoxalin-6-amine would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes or Receptors: Modulating their activity.
Interacting with DNA or RNA: Affecting gene expression or protein synthesis.
Inhibiting or Activating Pathways: Involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-1-yl)quinoxaline: Lacks the thiophene ring.
3-(Thiophen-2-yl)quinoxaline: Lacks the piperidine ring.
6-Aminoquinoxaline: Lacks both the piperidine and thiophene rings.
Uniqueness
2-(Piperidin-1-yl)-3-(thiophen-2-yl)quinoxalin-6-amine is unique due to the presence of both the piperidine and thiophene rings, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
832081-92-2 |
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Molecular Formula |
C17H18N4S |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-piperidin-1-yl-3-thiophen-2-ylquinoxalin-6-amine |
InChI |
InChI=1S/C17H18N4S/c18-12-6-7-13-14(11-12)19-16(15-5-4-10-22-15)17(20-13)21-8-2-1-3-9-21/h4-7,10-11H,1-3,8-9,18H2 |
InChI Key |
AUHMRKDXVOGQFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(C=C(C=C3)N)N=C2C4=CC=CS4 |
Origin of Product |
United States |
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